molecular formula C9H5Cl2N3O2S B13843318 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide

2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide

Cat. No.: B13843318
M. Wt: 290.13 g/mol
InChI Key: LZKULBPUTAEGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide typically involves a series of chemical reactions starting from appropriate raw materials. The specific synthetic routes and reaction conditions can be found in scientific literature and patents . Industrial production methods would involve scaling up these laboratory procedures while ensuring safety and efficiency.

Chemical Reactions Analysis

2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. Detailed studies on its mechanism of action can be found in scientific literature .

Comparison with Similar Compounds

2-Hydroxy-5-chloro-N-(5-chloro-2-thiadiazolyl)benzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and its applications in proteomics research .

Properties

Molecular Formula

C9H5Cl2N3O2S

Molecular Weight

290.13 g/mol

IUPAC Name

5-chloro-N-(5-chloro-1,3,4-thiadiazol-2-yl)-2-hydroxybenzamide

InChI

InChI=1S/C9H5Cl2N3O2S/c10-4-1-2-6(15)5(3-4)7(16)12-9-14-13-8(11)17-9/h1-3,15H,(H,12,14,16)

InChI Key

LZKULBPUTAEGTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.